Cas no 941985-99-5 (N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide)

N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide structure
941985-99-5 structure
商品名:N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide
CAS番号:941985-99-5
MF:C20H24N6O2S
メガワット:412.508562088013
CID:6284518
PubChem ID:16901895

N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide 化学的及び物理的性質

名前と識別子

    • N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide
    • N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-phenylacetamide
    • AKOS024641847
    • N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide
    • 941985-99-5
    • N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
    • F2337-1154
    • インチ: 1S/C20H24N6O2S/c1-29-20-23-18(25-9-11-28-12-10-25)16-14-22-26(19(16)24-20)8-7-21-17(27)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,21,27)
    • InChIKey: YRKUGKZKJVXGOO-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1=NC2=C(C=NN2CCNC(CC2C=CC=CC=2)=O)C(=N1)N1CCOCC1

計算された属性

  • せいみつぶんしりょう: 412.16814520g/mol
  • どういたいしつりょう: 412.16814520g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 529
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2337-1154-5mg
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-phenylacetamide
941985-99-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2337-1154-50mg
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-phenylacetamide
941985-99-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2337-1154-20μmol
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-phenylacetamide
941985-99-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2337-1154-30mg
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-phenylacetamide
941985-99-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2337-1154-1mg
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-phenylacetamide
941985-99-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2337-1154-5μmol
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-phenylacetamide
941985-99-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2337-1154-4mg
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-phenylacetamide
941985-99-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2337-1154-10mg
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-phenylacetamide
941985-99-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2337-1154-3mg
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-phenylacetamide
941985-99-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2337-1154-40mg
N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-phenylacetamide
941985-99-5 90%+
40mg
$140.0 2023-05-16

N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide 関連文献

N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamideに関する追加情報

Comprehensive Overview of N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide (CAS No. 941985-99-5)

The compound N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide, identified by its CAS No. 941985-99-5, is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This molecule belongs to the class of pyrazolopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a morpholin-4-yl group and a methylsulfanyl moiety in its structure enhances its pharmacological profile, making it a subject of interest for researchers exploring novel drug candidates.

In recent years, the demand for small molecule inhibitors and kinase-targeting compounds has surged, driven by the growing need for targeted therapies in oncology and inflammatory diseases. N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide aligns with this trend, as its structural features suggest potential interactions with key enzymatic pathways. Researchers are particularly intrigued by its pyrazolo[3,4-d]pyrimidine core, a scaffold frequently employed in the design of ATP-competitive inhibitors. This has led to increased searches for terms like "pyrazolopyrimidine kinase inhibitors" and "morpholine-containing drug candidates" in scientific databases.

The synthesis and characterization of CAS No. 941985-99-5 involve advanced organic chemistry techniques, including multistep heterocyclic synthesis and N-alkylation reactions. The compound's phenylacetamide side chain further contributes to its lipophilicity, which is a critical factor in drug bioavailability and membrane permeability. Given the rising interest in structure-activity relationship (SAR) studies, this molecule serves as a valuable template for optimizing pharmacokinetic properties. Online queries such as "how to improve drug bioavailability" and "SAR of pyrazolopyrimidines" reflect the broader scientific community's focus on these aspects.

From a therapeutic perspective, N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide has been explored in preclinical studies for its potential role in modulating cell signaling pathways. The morpholin-4-yl group, a common pharmacophore in FDA-approved drugs, is associated with improved solubility and target engagement. This has sparked discussions around "morpholine in drug design" and "kinase inhibitor side effects" in forums and research publications. Additionally, the compound's methylsulfanyl substituent may influence its metabolic stability, a topic frequently searched under terms like "drug metabolism and sulfur-containing groups."

In the context of drug discovery trends, CAS No. 941985-99-5 exemplifies the shift toward fragment-based drug design and scaffold hopping. Its unique combination of heterocycles and functional groups makes it a promising candidate for hit-to-lead optimization. Searches related to "fragment libraries for kinase inhibitors" and "scaffold hopping in medicinal chemistry" highlight the relevance of such compounds in modern drug development. Furthermore, the compound's potential applications in personalized medicine align with the increasing emphasis on precision oncology and biomarker-driven therapies.

Quality control and analytical profiling of N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide require advanced techniques such as HPLC-MS and NMR spectroscopy. These methods ensure the compound's purity and structural integrity, which are paramount for reproducible research outcomes. Queries like "HPLC methods for heterocyclic compounds" and "NMR characterization of pyrazolopyrimidines" are common among chemists working with similar molecules. The compound's CAS No. 941985-99-5 serves as a unique identifier in chemical databases, facilitating efficient literature retrieval and patent searches.

In summary, N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide represents a compelling case study in the intersection of medicinal chemistry and drug discovery. Its structural complexity and potential biological relevance underscore the importance of continued research into pyrazolopyrimidine-based therapeutics. As the scientific community delves deeper into kinase inhibition mechanisms and drug-like properties, this compound is poised to remain a focal point of innovation and inquiry.

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